molecular formula C9H9BrO2 B052045 1-(3-Bromo-5-methoxyphenyl)ethanone CAS No. 1073642-71-3

1-(3-Bromo-5-methoxyphenyl)ethanone

Cat. No. B052045
M. Wt: 229.07 g/mol
InChI Key: NFBOXKSRASBKQU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(3-Bromo-5-methoxyphenyl)ethanone and similar compounds involves multi-step chemical reactions that provide insights into their chemical behavior and reactivity. For example, the synthesis of related ethanone compounds has been reported through various methods, including a facile 7-step procedure, highlighting the complexity and versatility in synthesizing these compounds (Zhang et al., 2014).

Molecular Structure Analysis

The molecular structure and crystallography of related compounds have been determined using techniques such as single-crystal X-ray diffraction, providing valuable information about the geometric and electronic structure of these molecules (Qia, 2014). These studies are crucial for understanding the chemical and physical properties of the compound.

Chemical Reactions and Properties

1-(3-Bromo-5-methoxyphenyl)ethanone participates in various chemical reactions, contributing to its broad utility in organic synthesis. Research on related compounds has shown their involvement in reactions that lead to the formation of new chemical bonds and structures, demonstrating their reactivity and potential for creating novel compounds (Texter et al., 2018).

Physical Properties Analysis

The physical properties of 1-(3-Bromo-5-methoxyphenyl)ethanone, such as solubility, melting point, and boiling point, are determined by its molecular structure. Although specific data on 1-(3-Bromo-5-methoxyphenyl)ethanone was not found, studies on related compounds provide insights into the factors that influence these properties (Kudelko et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group behavior of 1-(3-Bromo-5-methoxyphenyl)ethanone, can be inferred from studies on similar molecules. These properties are essential for its applications in chemical synthesis and pharmaceuticals (Puthran et al., 2019).

Scientific Research Applications

  • Regioselective Bromination and Other Reactions :

    • Kwiecień and Baumann (1998) explored regioselective bromination and other reactions of 1-(3-benzofuranyl)-2-phenylethanones, including derivatives of 1-(3-bromo-4-methoxyphenyl)ethanones. They developed methods for selective bromination and O-alkylamination under phase transfer conditions, demonstrating the compound's versatility in organic synthesis (Kwiecień & Baumann, 1998).
  • Synthesis of Derivatives with Anti-inflammatory Activity :

    • Labanauskas et al. (2004) synthesized derivatives of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiols, including compounds derived from 1-(3-bromo-4-methoxyphenyl)ethanone. These compounds exhibited anti-inflammatory activity, highlighting potential pharmaceutical applications (Labanauskas et al., 2004).
  • Synthesis of Enantiomerically Pure Compounds :

    • Zhang et al. (2014) developed a method for synthesizing enantiomerically pure 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethane from similar compounds like 1-(3-bromo-5-methoxyphenyl)ethanone. This research is significant for producing enantiomerically pure substances in chemistry and pharmaceuticals (Zhang et al., 2014).
  • Electrophilic Bromination of Various Ketones :

    • Ying (2011) investigated the selective α-monobromination of various alkylaryl ketones, including 1-(3-bromo-4-methoxyphenyl)ethanone. The study highlights the compound's reactivity and potential applications in organic synthesis (Ying, 2011).
  • New Psychoactive Substance Analysis :

    • Texter et al. (2018) identified pyrolysis products of new psychoactive substances related to 1-(3-bromo-5-methoxyphenyl)ethanone. Their research contributes to understanding the stability and degradation products of such compounds, which is crucial for forensic and toxicological studies (Texter et al., 2018).

Future Directions

The future directions for “1-(3-Bromo-5-methoxyphenyl)ethanone” could involve further exploration of its synthesis and potential applications. For instance, its role as a precursor in the synthesis of (S)-1-(3-Bromo-5-methoxyphenyl)ethanol suggests potential utility in the production of this compound .

properties

IUPAC Name

1-(3-bromo-5-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-6(11)7-3-8(10)5-9(4-7)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFBOXKSRASBKQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80599326
Record name 1-(3-Bromo-5-methoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromo-5-methoxyphenyl)ethanone

CAS RN

1073642-71-3
Record name 1-(3-Bromo-5-methoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DB Bolstad, ESD Bolstad, KM Frey… - Journal of medicinal …, 2008 - ACS Publications
Cryptosporidiosis is an emerging infectious disease that can be life-threatening in an immune-compromised individual and causes gastrointestinal distress lasting up to 2 weeks in an …
Number of citations: 44 pubs.acs.org

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